molecular formula C13H8Cl2N2 B13958015 4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine

4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13958015
M. Wt: 263.12 g/mol
InChI Key: ZPJNCAVQKYCAMK-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3,4-dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine typically involves the condensation of 3,4-dichloroaniline with a suitable pyridine derivative under acidic or basic conditions. One common method involves the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dioxane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structure provides distinct electronic and steric properties, making it a valuable scaffold for the development of novel pharmacologically active compounds .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-11-2-1-8(7-12(11)15)9-3-5-16-13-10(9)4-6-17-13/h1-7H,(H,16,17)

InChI Key

ZPJNCAVQKYCAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=CNC3=NC=C2)Cl)Cl

Origin of Product

United States

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